methyl 2-(5-bromoindol-1-yl)acetate
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Overview
Description
Methyl (5-bromo-1H-indol-1-yl)acetate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a bromine atom at the 5-position of the indole ring and a methyl ester group attached to the nitrogen atom of the indole ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-bromoindol-1-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
Methyl (5-bromo-1H-indol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(5-bromoindol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indole: Lacks the ester group but shares the bromine substitution.
Methyl (1H-indol-1-yl)acetate: Lacks the bromine substitution but has the ester group.
5-Chloro-1H-indole: Similar structure with chlorine instead of bromine.
Uniqueness
Methyl (5-bromo-1H-indol-1-yl)acetate is unique due to the combination of the bromine atom and the ester group, which provides distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, while the ester group can undergo hydrolysis or transesterification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10BrNO2 |
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Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 2-(5-bromoindol-1-yl)acetate |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3 |
InChI Key |
QWMPXNAFPJRQGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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